Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate: is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic structure imparts distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of tert-butyl esters and azaspiro compounds, followed by cyclization using specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as rotary evaporation and drying under reduced pressure are employed to isolate the final product . The process parameters, including temperature and pressure, are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds. Substitution reactions result in various substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in material science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This interaction can influence various biological pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-7-8-12(17)15(16)9-5-4-6-10-15/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMCAQFPVFJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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